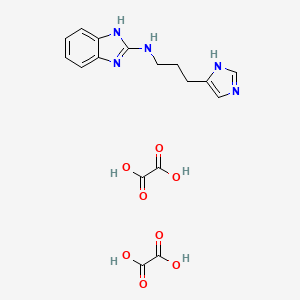

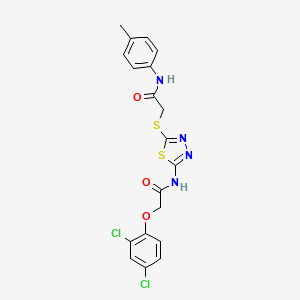

![molecular formula C10H12N4 B3007444 N-isopropylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2309727-50-0](/img/structure/B3007444.png)

N-isopropylpyrido[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-isopropylpyrido[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C10H12N4 . It is a derivative of pyrimidin-4-amine , which is an aminopyrimidine .

Synthesis Analysis

While specific synthesis methods for “N-isopropylpyrido[3,4-d]pyrimidin-4-amine” were not found, there are general methods for synthesizing pyrimidin-4-amine derivatives. For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of “N-isopropylpyrido[3,4-d]pyrimidin-4-amine” is based on the pyrimidin-4-amine core . Pyrimidin-4-amine is an aminopyrimidine, which is a class of compounds containing a pyrimidine ring which bears an amino group .Scientific Research Applications

Therapeutic Potential

“N-isopropylpyrido[3,4-d]pyrimidin-4-amine” is a type of pyridopyrimidine derivative. Pyridopyrimidines have shown significant therapeutic interest and are present in relevant drugs . They have been studied extensively in the development of new therapies .

Synthesis Protocols

The compound can be synthesized by N-alkylation and Suzuki coupling reaction from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The total yield of this two-step reaction is 57.0% .

Antitumor Activity

The compound has shown significant inhibitory activity on the proliferation of various cancer cell lines, including MCF-7, A549, PC-3, HepG2, and SGC-7901 . Particularly, it has a strong inhibitory effect on MCF-7 with an IC50 value of 10.6 μmol?L-1 .

Antiviral Activity

Compounds containing five-membered heteroaryl amines, which include pyridopyrimidines, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that “N-isopropylpyrido[3,4-d]pyrimidin-4-amine” could potentially be used in antiviral therapeutics.

Pesticide Research

Pyridopyrimidines have been researched for their potential use in pesticides . Although the specific use of “N-isopropylpyrido[3,4-d]pyrimidin-4-amine” in this field is not mentioned, its structural similarity to other pyridopyrimidines suggests potential applicability.

Drug Development

The compound’s structure and biological activity make it a potential candidate for drug development. For instance, it could be modified or combined with other compounds to enhance its therapeutic effects .

Future Directions

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . Therefore, “N-isopropylpyrido[3,4-d]pyrimidin-4-amine” and its derivatives could be subjects of future research in drug development.

Mechanism of Action

Mode of Action

This compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the activation of IGF1R and Src, suppressing their signaling pathways . The inhibition of these kinases disrupts the overactivation of oncogenic pathways, which can lead to the development and progression of cancer .

Biochemical Pathways

The inhibition of IGF1R and Src by N-isopropylpyrido[3,4-d]pyrimidin-4-amine affects several biochemical pathways. These include the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is involved in promoting cell proliferation and survival. By inhibiting the activation of IGF1R and Src, this compound can disrupt these pathways and their downstream effects, potentially inhibiting the growth and survival of cancer cells .

Pharmacokinetics

The development of kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold generally aims to optimize absorption, distribution, metabolism, and excretion (adme) properties to enhance bioavailability .

Result of Action

N-isopropylpyrido[3,4-d]pyrimidin-4-amine has shown promising anticancer activity. It significantly inhibits the viability of several non-small cell lung cancer (NSCLC) cell lines in vitro by inducing apoptosis . In vivo, it has been shown to suppress the growth of NSCLC xenograft tumors without overt toxicity .

Action Environment

properties

IUPAC Name |

N-propan-2-ylpyrido[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7(2)14-10-8-3-4-11-5-9(8)12-6-13-10/h3-7H,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERMBKNTCGSRFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC2=C1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropylpyrido[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

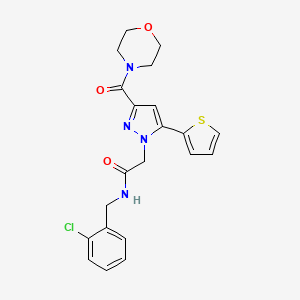

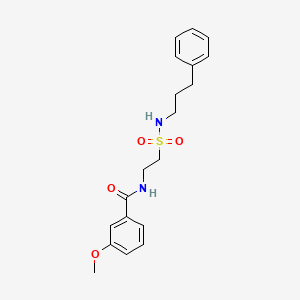

![2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B3007363.png)

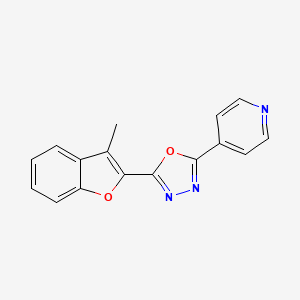

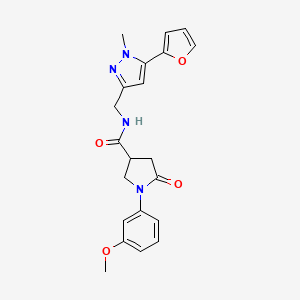

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)

![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)

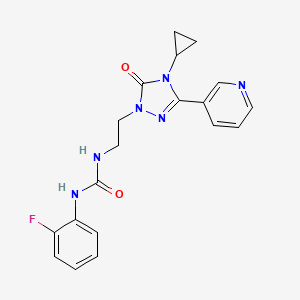

![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3007380.png)

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B3007381.png)

![4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid](/img/structure/B3007383.png)